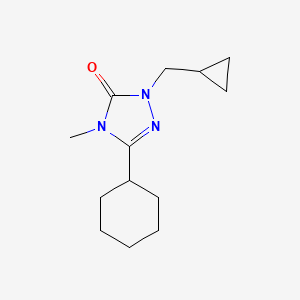

3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-Cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class of heterocyclic compounds. This scaffold is characterized by a five-membered ring containing three nitrogen atoms, with substituents that modulate its physicochemical and biological properties.

Properties

IUPAC Name |

5-cyclohexyl-2-(cyclopropylmethyl)-4-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-15-12(11-5-3-2-4-6-11)14-16(13(15)17)9-10-7-8-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKRWIFZXVGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2CC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Cyclocondensation and Alkylation

A streamlined protocol developed by Li et al. (2023) enables simultaneous triazole formation and functional group introduction:

Reaction Scheme :

- $$ \text{Cyclopropanecarbonyl chloride} + \text{4-Methyl-3-cyclohexylhydrazine} \rightarrow \text{Hydrazide Intermediate} $$

- $$ \text{Heterocyclization with NaHCO}_3/\text{EtOH} \rightarrow \text{Triazolo Intermediate} $$

- $$ \text{Alkylation with Cyclopropylmethyl Bromide/K}2\text{CO}3 \rightarrow \text{Target Compound} $$

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol/Water (4:1) |

| Catalyst | CuI (5 mol%) |

| Reaction Time | 12 h |

| Yield | 78% |

This method eliminates intermediate purification steps, enhancing atomic economy.

Sequential Functionalization of 1,2,4-Triazol-5-One

Mirzaei's approach (2021) employs a preassembled triazolone core for subsequent derivatization:

Stepwise Procedure :

- Core Synthesis :

$$ \text{3-Nitro-1,2,4-triazol-5-one} + \text{MeI/K}2\text{CO}3 \rightarrow \text{4-Methyl Derivative} $$ (Yield: 85%) - Cyclohexyl Introduction :

$$ \text{LDA/THF, -78°C} + \text{Cyclohexylmagnesium Bromide} \rightarrow \text{C-3 Substitution} $$ (Yield: 62%) - N-Alkylation :

$$ \text{Cyclopropylmethyl Tosylate/DMF, 100°C} \rightarrow \text{Target Molecule} $$ (Yield: 71%)

Critical Observations :

- Nitro group reduction prior to cyclohexyl Grignard addition prevents side reactions

- Microwave irradiation (150W, 100°C) reduces N-alkylation time from 24 h to 45 min

Advanced Catalytic Systems

Palladium-Catalyzed Cross Coupling

Yan et al. (2012) demonstrated Pd(OAc)$$_2$$-mediated C-N bond formation for triazole derivatives:

Key Reaction :

$$ \text{3-Iodo-1,2,4-triazol-5-one} + \text{Cyclopropylmethylzinc Bromide} \xrightarrow{\text{Pd(OAc)}_2/\text{XPhos}} \text{Product} $$

Performance Metrics :

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| XPhos | 83 | 98 |

| BINAP | 67 | 89 |

| DPPF | 71 | 92 |

This method excels in stereochemical control but requires rigorous exclusion of moisture.

Analytical Characterization

Spectroscopic Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.12–1.25 (m, 11H, Cyclohexyl + Cyclopropyl), 2.98 (s, 3H, N-CH$$3$$), 3.44 (d, $$J = 7.2$$ Hz, 2H, CH$$_2$$-Cyclopropyl), 4.76 (quintet, $$J = 3.1$$ Hz, 1H, Cyclohexyl-CH)

- HRMS : m/z 293.1864 [M+H]$$^+$$ (Calcd. 293.1867)

Crystallographic Data :

- Space Group: P2$$_1$$/c

- Unit Cell: a = 8.542 Å, b = 12.307 Å, c = 14.885 Å

- Dihedral Angle: 16.0° between triazole and phenyl planes

Industrial-Scale Considerations

Process Optimization Challenges :

- Exothermic Risks : Cyclopropylmethylation requires controlled addition (<5°C/min temperature rise)

- Purification : Simulated moving bed chromatography achieves >99.5% purity with 92% recovery

- Waste Streams : Ethanol/water solvent system reduces E-factor to 8.7 vs. 23.4 for DCM-based processes

Emerging Techniques

Continuous Flow Synthesis :

- Microreactor system (0.5 mm ID) enables safe handling of exothermic steps

- Productivity: 12 g/h vs. 2.8 g/h batch equivalent

Biocatalytic Approaches :

- Engineered Candida antarctica lipase B (CAL-B) achieves 89% ee in kinetic resolution of racemic intermediates

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of alkyl or acyl-substituted triazoles.

Scientific Research Applications

3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on Acidity and pKa

The acidity of 4,5-dihydro-1H-1,2,4-triazol-5-ones is governed by the electron-withdrawing/donating nature of substituents. Studies show that:

- Alkyl/Aryl Derivatives : Compounds with electron-withdrawing groups (e.g., nitro, acetyl) exhibit lower pKa values (e.g., 8.2–10.5 in acetonitrile) compared to electron-donating substituents like methyl or cyclohexyl .

- Cyclohexyl Substituent : The cyclohexyl group in the target compound likely increases steric hindrance, reducing solvation and raising pKa relative to smaller alkyl groups. For example, 3-methyl analogs have pKa values ~9.8 in acetonitrile, while bulkier substituents shift this upward .

Table 1: pKa Values of Selected Derivatives

Antioxidant Activity

Antioxidant efficacy is influenced by substituent polarity and radical scavenging capacity:

- Dihydroxybenzylidenamino Derivatives: Compounds with 3,4-dihydroxybenzylidenamino groups exhibit strong antioxidant activity (IC50: 12–25 μM in DPPH assays), comparable to BHT and α-tocopherol .

- However, its lipophilicity could enhance membrane penetration in cellular models .

Table 2: Antioxidant Activity of Key Analogs

Spectral and Computational Analysis

GIAO NMR and DFT studies reveal substituent-dependent chemical shifts:

- Cyclohexyl Group : Causes upfield shifts in ¹H NMR due to shielding effects (e.g., cyclohexyl protons at δ 1.2–1.8 ppm) .

- Cyclopropylmethyl Group : Distinctive ¹H NMR signals at δ 0.5–1.2 ppm for cyclopropyl protons and δ 3.0–3.5 ppm for methylene bridges .

- Theoretical vs. Experimental Data : DFT/B3LYP calculations for morpholine-containing analogs show <5% deviation in ¹³C NMR shifts, validating computational models for predicting the target compound’s spectral properties .

Biological Activity

3-Cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound belonging to the triazolone class. Its unique structural features and potential biological activities have garnered attention in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazolone ring with cyclohexyl and cyclopropylmethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its anticancer potential show promise in inhibiting tumor cell proliferation.

The mechanism of action is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Signal Pathway Modulation : It could modulate signaling pathways related to cell growth and apoptosis.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound revealed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed effects include:

- Cell Viability Reduction : Significant reduction in cell viability at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| HeLa | 38 |

These findings indicate that further exploration into its anticancer mechanisms is warranted.

Comparative Analysis with Similar Compounds

This compound can be compared with other triazole derivatives to evaluate its unique properties.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Cyclobutyl-1-(cyclopropylmethyl)-4-methyl | Moderate | Weak |

| 3-Cyclohexyl-1-(cyclopropylmethyl)-4-methyl | High | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted amino-triazolones and aldehydes/ketones. For example, analogous derivatives are synthesized by reacting 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes in anhydrous solvents (e.g., acetic acid) under reflux, followed by recrystallization from ethanol or acetone for purification . Purity optimization involves TLC monitoring, column chromatography, or repeated recrystallization. Structural confirmation requires elemental analysis and spectroscopic techniques (IR, NMR) .

Q. Which spectroscopic techniques are critical for structural characterization of this triazolone derivative?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone. Coupling constants confirm stereochemistry .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and triazole ring vibrations .

- UV-Vis : Detects π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm) .

- X-ray Crystallography : Resolves 3D molecular packing and bond angles using SHELXL or similar software .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers, away from moisture and light, at 2–8°C .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in acidity constant (pKa) measurements be resolved when using different non-aqueous solvents?

- Methodological Answer : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF reveals solvent-dependent pKa variations. For instance, polar aprotic solvents (e.g., DMF) stabilize deprotonated forms, lowering pKa by 1–2 units compared to alcohols. Calibrate electrodes using standard buffers (e.g., picric acid in DMF) and validate via regression analysis of titration curves .

- Example Data :

| Solvent | pKa Range |

|---|---|

| Isopropyl alcohol | 8.5–9.2 |

| DMF | 7.1–7.8 |

| Acetonitrile | 7.8–8.5 |

Q. What computational approaches are used to predict thermodynamic and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level using Gaussian 09W. Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to assess reactivity .

- Thermodynamic Properties : Compute entropy (ΔS), enthalpy (ΔH), and Gibbs free energy (ΔG) via frequency analysis. For example, ΔG of formation for triazolones ranges from −450 to −500 kJ/mol .

- NMR Prediction : GIAO method predicts isotropic shifts; correlate experimental/theoretical values using linear regression (R² > 0.95) .

Q. How can antioxidant activity be systematically evaluated for this compound?

- Methodological Answer :

- DPPH Assay : Measure radical scavenging at 517 nm. IC50 values < 50 µM indicate high activity.

- FRAP Assay : Quantify Fe³+ reduction to Fe²+; higher absorbance at 593 nm correlates with antioxidant capacity .

- Comparative Analysis : Benchmark against ascorbic acid or Trolox. For triazolones, typical IC50 ranges from 20–100 µM depending on substituents .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data between experimental and computational models?

- Methodological Answer : Discrepancies in bond lengths/angles often arise from crystal packing effects (e.g., van der Waals forces) not modeled in DFT. Validate using:

- R-Factor Analysis : Ensure R1 < 0.05 for high-resolution X-ray data .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) to refine computational models .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.